Cryptospirolepine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

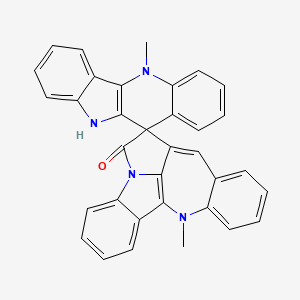

Cryptospirolepine is a natural product found in Cryptolepis sanguinolenta with data available.

Análisis De Reacciones Químicas

Inhibitory Activity Against SARS-CoV-2 Proteins

Cryptospirolepine exhibits strong binding affinity to key SARS-CoV-2 proteins, as demonstrated through in silico studies. Molecular docking and dynamics simulations reveal its potential as a dual-target inhibitor:

| Target Protein | Binding Energy (kcal/mol) | Key Interactions |

|---|---|---|

| Main protease (Mpro) | -10.6 | Hydrogen bonding, hydrophobic interactions |

| RNA-dependent RNA polymerase (RdRp) | -9.8 | π-π stacking, van der Waals forces |

Source : Molecular dynamics simulations showed stable ligand-protein complexes, with this compound maintaining interactions over 100 ns trajectories .

Structural Reactivity and Functional Group Analysis

This compound’s structure includes a spirocyclic indoloquinoline core, which influences its electronic properties and binding capabilities. Key reactive sites:

-

Spiro carbon : Potential for stereochemical modifications.

-

Aromatic rings : Susceptible to electrophilic substitution (e.g., halogenation).

-

Amine groups : May participate in acid-base reactions or form salts.

While direct experimental data on its chemical reactions is limited, analogous alkaloids (e.g., cryptolepine) undergo halogenation under controlled conditions . For example:

-

Bromination : Using N-bromosuccinimide (NBS) in trifluoroacetic acid yields halogenated derivatives.

-

Iodination : N-iodosuccinimide (NIS) introduces iodine atoms at specific positions.

ADME/Toxicity Profile

Pharmacokinetic studies predict moderate bioavailability and blood-brain barrier permeability. Toxicity risks include potential genotoxicity due to DNA intercalation :

| Parameter | Value |

|---|---|

| LogP | 3.2 |

| Water solubility | Low (0.02 mg/mL) |

| CYP450 inhibition | Moderate (CYP3A4) |

Computational Insights into Reactivity

Quantum mechanical calculations suggest that this compound’s spirocyclic system stabilizes transition states during protein-ligand binding. Key findings:

-

Reaction force analysis : Energy barriers for binding are influenced by hydrogen-bond reorganization .

-

Electrochemical modulation : External electric fields could enhance its redox activity, a strategy explored in related alkaloid systems .

Synthetic Challenges and Opportunities

No direct synthesis routes for this compound are reported, but retrosynthetic approaches for similar alkaloids involve:

-

Spirocyclization : Coupling indole and quinoline precursors via palladium catalysis.

-

Late-stage functionalization : Introducing substituents via cross-coupling reactions8.

Propiedades

Fórmula molecular |

C34H24N4O |

|---|---|

Peso molecular |

504.6 g/mol |

Nombre IUPAC |

5,19'-dimethylspiro[10H-indolo[3,2-b]quinoline-11,10'-8,19-diazapentacyclo[9.8.1.02,7.08,20.013,18]icosa-1(20),2,4,6,11,13,15,17-octaene]-9'-one |

InChI |

InChI=1S/C34H24N4O/c1-36-26-16-8-3-11-20(26)19-24-31-29(36)22-13-5-9-17-27(22)38(31)33(39)34(24)23-14-6-10-18-28(23)37(2)30-21-12-4-7-15-25(21)35-32(30)34/h3-19,35H,1-2H3 |

Clave InChI |

DRSVXQGELOIOBH-UHFFFAOYSA-N |

SMILES canónico |

CN1C2=CC=CC=C2C=C3C4=C1C5=CC=CC=C5N4C(=O)C36C7=CC=CC=C7N(C8=C6NC9=CC=CC=C98)C |

Sinónimos |

cryptospirolepine |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.